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Compound of Interest

Compound Name: 5-Amino-2-(trifluoromethyl)pyridine

Cat. No.: B027028 Get Quote

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction
5-Amino-2-(trifluoromethyl)pyridine is a pivotal fluorinated building block in the synthesis of

modern agrochemicals. The incorporation of the trifluoromethylpyridine (TFMP) moiety into

molecules is a widely recognized strategy for enhancing the efficacy, metabolic stability, and

overall performance of active ingredients.[1][2] The unique physicochemical properties

conferred by the trifluoromethyl group, such as high electronegativity and lipophilicity, coupled

with the biological activity of the pyridine ring, make TFMP derivatives, including 5-amino-2-
(trifluoromethyl)pyridine, highly valuable intermediates in the development of novel

herbicides, insecticides, fungicides, and nematicides.[1][2]

These application notes provide an overview of the utility of 5-Amino-2-
(trifluoromethyl)pyridine in agrochemical synthesis, detailed experimental protocols for the

synthesis of related structures, and a summary of the biological modes of action of the resulting

products.

Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of 5-Amino-2-
(trifluoromethyl)pyridine is essential for its effective use in synthesis.
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Property Value Reference

Molecular Formula C₆H₅F₃N₂ --INVALID-LINK--

Molecular Weight 162.11 g/mol --INVALID-LINK--

CAS Number 106877-33-2 --INVALID-LINK--

Appearance
White to brown crystalline

powder
--INVALID-LINK--

Melting Point 39-43 °C --INVALID-LINK--

Boiling Point Not available

Solubility
Soluble in most organic

solvents.

pKa Not available

Applications in Agrochemical Synthesis
While many commercial agrochemicals are derived from chloro-substituted

trifluoromethylpyridines like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-

(trifluoromethyl)pyridine (2,3,5-DCTF), the amino-substituted variants serve as crucial synthons

for a range of functionalizations.[3] The amino group in 5-Amino-2-(trifluoromethyl)pyridine
can undergo a variety of chemical transformations, making it a versatile intermediate for

creating diverse and potent agrochemical candidates.

Key Synthetic Transformations:

Amide and Sulfonamide Formation: The amino group can be readily acylated or sulfonylated

to form amide and sulfonamide linkages, which are common in many bioactive molecules.

Diazotization and Sandmeyer-type Reactions: The amino group can be converted to a

diazonium salt, which can then be displaced by a wide range of nucleophiles (e.g., halogens,

cyano groups) via Sandmeyer or related reactions. This provides a pathway to other

functionalized trifluoromethylpyridines.
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Condensation Reactions: The amine can participate in condensation reactions to form

heterocyclic systems, a common strategy in the synthesis of complex agrochemicals.

A prominent example of an agrochemical derived from a closely related starting material is the

nematicide Fluazaindolizine. It is synthesized from 2-Amino-3-chloro-5-(trifluoromethyl)pyridine

and demonstrates the utility of this class of compounds in developing novel crop protection

agents.[4][5][6]

Table of Representative Agrochemicals Derived from Trifluoromethylpyridine Intermediates:

Agrochemical Type
Precursor
Intermediate

Mode of Action
(IRAC/HRAC/FRAC
Code)

Fluazifop-P-butyl Herbicide

2-chloro-5-

(trifluoromethyl)pyridin

e

ACCase inhibitor

(HRAC Group 1)

Chlorfluazuron Insecticide

2,3-dichloro-5-

(trifluoromethyl)pyridin

e

Chitin synthesis

inhibitor (IRAC Group

15)

Fluazinam Fungicide

2,3-dichloro-5-

(trifluoromethyl)pyridin

e

Uncoupler of oxidative

phosphorylation

(FRAC Group 29)

Flonicamid Insecticide

4-

(trifluoromethyl)nicotin

ic acid

Chordotonal organ

modulators (IRAC

Group 29)

Fluazaindolizine Nematicide

2-Amino-3-chloro-5-

(trifluoromethyl)pyridin

e

Unknown (IRAC

Group UN)

Experimental Protocols
The following protocols provide detailed methodologies for key synthetic transformations

relevant to the use of amino-trifluoromethylpyridines in agrochemical synthesis.
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Protocol 1: Synthesis of N-(3-chloro-5-
(trifluoromethyl)pyridin-2-yl)arylsulfonamide (A
Fluazaindolizine Analog)
Objective: To provide a representative protocol for the synthesis of a key structural motif found

in the nematicide Fluazaindolizine, demonstrating the reaction of an amino-

trifluoromethylpyridine with a sulfonyl chloride. This protocol is adapted from general

procedures for sulfonamide synthesis.

Materials:

2-Amino-3-chloro-5-(trifluoromethyl)pyridine (1.0 eq)

2-Chloro-5-methoxybenzenesulfonyl chloride (1.1 eq)

Pyridine (2.0 eq)

Dichloromethane (DCM), anhydrous

1 M Hydrochloric acid

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask with magnetic stirrer

Dropping funnel

Standard glassware for extraction and filtration

Procedure:

To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-Amino-3-chloro-5-

(trifluoromethyl)pyridine (1.0 eq) and dissolve in anhydrous dichloromethane.
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Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

Dissolve 2-chloro-5-methoxybenzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane

and add it dropwise to the cooled reaction mixture over 30 minutes with vigorous stirring.

After the addition is complete, remove the ice bath and allow the reaction to warm to room

temperature. Stir for 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a

separatory funnel.

Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water,

saturated sodium bicarbonate solution, and finally with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

Purify the crude product by flash column chromatography on silica gel (e.g., using a

hexane/ethyl acetate gradient) to yield the pure N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2-

chloro-5-methoxybenzenesulfonamide.

Expected Yield: 75-90%

Protocol 2: Diazotization and Sandmeyer Chlorination of
5-Amino-2-(trifluoromethyl)pyridine
Objective: To demonstrate a key transformation of the amino group, converting it to a chloro

group, thereby producing 5-Chloro-2-(trifluoromethyl)pyridine, a versatile intermediate for

further synthesis.

Materials:

5-Amino-2-(trifluoromethyl)pyridine (1.0 eq)
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Concentrated Hydrochloric Acid (HCl)

Sodium nitrite (NaNO₂) (1.1 eq)

Copper(I) chloride (CuCl) (1.2 eq)

Ice

Sodium hydroxide (NaOH) solution

Diethyl ether or Dichloromethane for extraction

Anhydrous magnesium sulfate (MgSO₄)

Beaker and flask setup for diazotization and reaction

Procedure:

In a beaker, dissolve 5-Amino-2-(trifluoromethyl)pyridine (1.0 eq) in a mixture of

concentrated HCl and water, then cool to 0-5 °C in an ice-salt bath.

In a separate flask, prepare a solution of sodium nitrite (1.1 eq) in cold water.

Add the sodium nitrite solution dropwise to the stirred amine solution, keeping the

temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure

complete formation of the diazonium salt.

In a larger reaction flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool to

0 °C.

Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of

nitrogen gas will be observed.

After the addition is complete, allow the mixture to warm to room temperature and then heat

gently (e.g., 50-60 °C) for 30-60 minutes to ensure the reaction goes to completion.

Cool the reaction mixture and neutralize with a NaOH solution.
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Extract the product with diethyl ether or dichloromethane (3 x volumes).

Combine the organic extracts, wash with water and brine, and dry over anhydrous

magnesium sulfate.

Remove the solvent under reduced pressure. The crude product can be purified by

distillation or column chromatography to yield 5-Chloro-2-(trifluoromethyl)pyridine.

Expected Yield: 60-75%

Visualizations: Workflows and Modes of Action
Diagrams created using Graphviz to illustrate key processes.
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Preparation of Starting Materials

Reaction

Work-up and Purification

Final Product
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with Pyridine
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benzenesulfonyl chloride
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Cool to 0 °C
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Aqueous Wash Steps
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Caption: Synthetic workflow for a Fluazaindolizine analog.
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Molecular Target Site (Novel/Unknown)

Fluazaindolizine
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Caption: Postulated mode of action of Fluazaindolizine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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